6-bromo-1-(4-methoxybenzyl)indoline chemical properties
6-bromo-1-(4-methoxybenzyl)indoline chemical properties
Executive Summary
6-Bromo-1-(4-methoxybenzyl)indoline (C₁₆H₁₆BrNO) serves as a high-value bifunctional scaffold in medicinal chemistry. It bridges the gap between stable storage precursors and reactive intermediates. Its strategic value lies in the orthogonality of its functional groups: the C6-bromine atom provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the N-(4-methoxybenzyl) (PMB) group acts as a "smart" protecting group—stable to basic coupling conditions but selectively cleavable via oxidative electron transfer.
This guide details the physicochemical profile, synthetic pathways, and validated experimental protocols for utilizing this scaffold in late-stage drug discovery.
Part 1: Structural Analysis & Physicochemical Profile
The molecule is characterized by a dihydroindole (indoline) core, protecting it from the immediate oxidative instability associated with electron-rich indoles, while retaining the electronic activation necessary for downstream functionalization.
Physicochemical Data
Note: Experimental values are derived from structural analogs and calculated consensus models due to the specific nature of this intermediate.
| Property | Value / Description | Relevance |
| Molecular Formula | C₁₆H₁₆BrNO | Stoichiometry for reagent calculations. |
| Molecular Weight | 318.21 g/mol | Precision dosing. |
| Predicted LogP | 4.2 ± 0.4 | Highly lipophilic; requires non-polar solvents (DCM, THF). |
| Solubility | High: DCM, THF, EtOAc, TolueneLow: Water, MeOH (cold) | Dictates extraction and purification solvents. |
| Appearance | Off-white to pale yellow solid | Color change to brown indicates oxidation to indole. |
| pKa (Conjugate Acid) | ~1.5 (Calculated) | The N-PMB reduces basicity; protonation requires strong acid. |
Electronic & Steric Features
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C6-Bromine: The bromine is electronically activated by the nitrogen lone pair (via the aromatic ring), making it highly reactive for oxidative addition with Pd(0) species.
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N-PMB Group: The para-methoxy substituent is an electron-donating group (EDG). This increases the electron density on the benzyl ring, making the benzylic position highly susceptible to Single Electron Transfer (SET) oxidation (e.g., by DDQ), which is the primary mechanism for deprotection.
Part 2: Synthetic Routes & Functionalization Logic
The synthesis and utilization of this scaffold revolve around a "Protect-Couple-Deprotect" or "Protect-Couple-Oxidize" strategy.
Synthesis Workflow
The most robust route is the direct alkylation of 6-bromoindoline. Reduction of the corresponding indole is possible but often unnecessary unless the indole is the cheaper starting material.
Functionalization Pathways[1][2]
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C-C/C-N Coupling: The C6-Br bond is the primary reaction site. The PMB group prevents N-arylation side reactions.
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Aromatization: The indoline can be oxidized to the indole using MnO₂ or DDQ.
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Deprotection: Removal of PMB to yield the free amine.
Figure 1: The central role of 6-bromo-1-(4-methoxybenzyl)indoline in divergent synthesis.
Part 3: Experimental Protocols
Protocol A: Synthesis via N-Alkylation
Rationale: Sodium hydride (NaH) provides rapid, irreversible deprotonation. DMF ensures solubility of the polar intermediate.
Materials:
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6-Bromoindoline (1.0 equiv)
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4-Methoxybenzyl chloride (PMB-Cl) (1.1 equiv)
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Sodium Hydride (60% in oil) (1.2 equiv)
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DMF (Anhydrous)
Step-by-Step:
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Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
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Dissolution: Dissolve 6-bromoindoline in anhydrous DMF (0.2 M concentration). Cool to 0°C.[1][2]
-
Deprotonation: Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 mins until gas evolution ceases. Safety: Vent properly.
-
Addition: Add PMB-Cl dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.[1][2][3]
-
Purification: Flash chromatography on silica gel. Elute with Hexane/EtOAc gradient.
Protocol B: Oxidative Deprotection (PMB Cleavage)
Rationale: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) removes PMB via a radical mechanism under neutral conditions, preserving the C-Br bond which might be sensitive to hydrogenation.
Materials:
-
Substrate (6-bromo-1-PMB-indoline derivative)
-
DDQ (1.2 – 1.5 equiv)
-
DCM:Water (18:1 ratio)
Step-by-Step:
-
Dissolution: Dissolve substrate in DCM/H₂O mixture (0.1 M).
-
Oxidation: Add DDQ in one portion at 0°C. The mixture usually turns deep green/red.
-
Monitoring: Stir at RT. Reaction is typically fast (30 min – 2 h). Monitor for the disappearance of the PMB spot and appearance of p-anisaldehyde byproduct.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[4][5]
-
Purification: The byproduct p-anisaldehyde can be difficult to separate. A bisulfite wash (saturated NaHSO₃) can help remove the aldehyde byproduct before column chromatography.
Part 4: Mechanism of Action (PMB Deprotection)
Understanding the deprotection mechanism is vital for troubleshooting. It relies on the electron-rich nature of the PMB ring.
Figure 2: Oxidative cleavage of PMB via DDQ-mediated Single Electron Transfer.
Part 5: Safety & Handling
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Storage: Store at 2-8°C under inert gas (Argon). Indolines are susceptible to slow air oxidation to indoles, which changes the planar geometry and reactivity.
-
Toxicity: Like many halogenated benzyl-amines, treat as a potential skin sensitizer and irritant.
-
Waste: DDQ residues are toxic and cyanide-generating under strong acid/thermal stress. Dispose of separately from general organic waste.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4][6] (Standard reference for PMB stability and cleavage conditions).
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Guidance on coupling hindered aryl bromides).
-
Yonemitsu, O., et al. (1982).[6] Selective removal of p-methoxybenzyl groups by DDQ oxidation. Tetrahedron Letters, 23(8), 885-888. (Foundational paper on oxidative deprotection).
-
PubChem Compound Summary. (2024). 6-Bromoindoline.[1][2][7][8][9][10] National Center for Biotechnology Information. (Source for core scaffold properties).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. kiesslinglab.com [kiesslinglab.com]
- 7. 6-Bromo-4-methoxy-1H-indole | C9H8BrNO | CID 24728034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 6-bromo-4-methoxy-1h-indole (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 9. CAS:NA | C19H16BrNO4 | methyl 6-bromo-3-formyl-1-(4-methoxybenzyl)-1H-indole-4-carboxylate | Pharmalego [pharmalego.com]
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